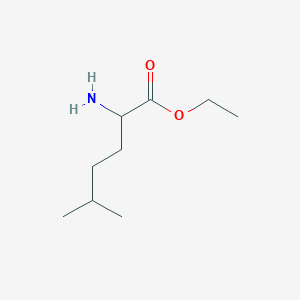
Ethyl 2-amino-5-methylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-methylhexanoate is an organic compound with the molecular formula C9H19NO2. It is an ester derivative of 2-amino-5-methylhexanoic acid, featuring an ethyl group attached to the carboxylate oxygen.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methylhexanoate can be synthesized through the esterification of 2-amino-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Ethyl 2-amino-5-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-methylhexanoic acid and ethanol.
Aminolysis: Reaction with amines can lead to the formation of amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Aminolysis: Primary or secondary amines under mild heating.
Major Products Formed
Hydrolysis: 2-amino-5-methylhexanoic acid and ethanol.
Reduction: 2-amino-5-methylhexanol.
Aminolysis: Corresponding amides.
科学研究应用
Ethyl 2-amino-5-methylhexanoate has several applications in scientific research:
作用机制
The mechanism of action of ethyl 2-amino-5-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-amino-5-methylhexanoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Ethyl 2-amino-5-methylhexanoate can be compared with other similar compounds, such as:
Ethyl 2-aminohexanoate: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 2-amino-4-methylhexanoate: The position of the methyl group is different, leading to variations in steric and electronic effects.
生物活性
Ethyl 2-amino-5-methylhexanoate, a compound with potential biological significance, has garnered attention for its various biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative that can be represented by the following structure:
This compound features an ethyl ester and an amino group, contributing to its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various biological molecules, including enzymes and receptors. Its ester functional group allows for hydrolysis in biological systems, potentially leading to the formation of active metabolites. Key actions include:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, impacting signaling pathways related to neurotransmission and metabolism.
1. Pharmacological Applications
This compound has been investigated for its potential use in drug development. Notably, it is related to the synthesis of pregabalin, a medication used for neuropathic pain and epilepsy. Research indicates that derivatives of this compound may exhibit similar therapeutic effects.
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. Treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function, suggesting potential implications for neurodegenerative diseases .
Data Table: Summary of Biological Activities
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI 键 |
QUFLFAFIGJRKTK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















